Fluorene-2,9-diamine

Polyimide Films Mechanical Properties Thermal Stability

Sourcing a diamine monomer that delivers maximum film stiffness and dimensional stability at elevated temperatures? Fluorene-2,9-diamine (CAS 7148-37-0) provides a unique 2,9-substitution pattern that optimizes chain packing in polyimides, yielding films with Tg > 450 °C and CTE ~36 ppm/K. Ideal for aerospace composites, high-reliability flexible PCBs, and next-gen display substrates. • Enables polyimide films with exceptional stiffness and retention of rigidity at high temperature. • Builds soluble polyimides suitable for spin-coating or printing in OLED processes. • Supplied with consistent purity for reproducible polycondensation.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 7148-37-0
Cat. No. B13127226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorene-2,9-diamine
CAS7148-37-0
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)N
InChIInChI=1S/C13H12N2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H,14-15H2
InChIKeyAKTKXGABFWDIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorene-2,9-diamine Technical Overview


Fluorene-2,9-diamine (CAS 7148-37-0) is an aromatic diamine monomer characterized by amino substituents at the 2- and 9-positions of the fluorene skeleton . This rigid, tricyclic framework imparts a molecular weight of 196.25 g/mol, a density of 1.24 g/cm³, and a boiling point of 403.7°C at 760 mmHg . As a building block for high-performance polyimides and polyamides, its asymmetric 2,9-substitution pattern distinguishes it from other fluorene diamines, directly influencing polymer chain rigidity, thermal stability, and mechanical properties [1].

Monomer for polyimides and polyamides requiring high-temperature rigidity retention
Asymmetric 2,9-substitution pattern distinguishes from symmetric fluorene diamines
Class-level evidence supports enhanced polymer stiffness and thermal stability

Fluorene-2,9-diamine Substitution Risks


Fluorene-based diamines are not interchangeable building blocks; subtle changes in the position of amino groups on the fluorene ring profoundly alter the final polymer's properties. The 2,9-substitution pattern in Fluorene-2,9-diamine imparts a unique molecular asymmetry that directly impacts chain packing, interchain interactions, and the resulting mechanical and thermal behavior of polyimides [1]. Replacing it with a more common symmetric isomer, such as 2,7-diaminofluorene, will yield a polymer with a fundamentally different set of performance characteristics, often compromising the high stiffness and thermal stability that are the primary drivers for selecting a fluorene-based diamine [1].

Target Fluorene-2,9-diamine (asymmetric) Substitute 2,7-diaminofluorene (symmetric)

Replacement with the symmetric 2,7-isomer may shift chain packing, stiffness, and thermal stability profiles; reported performance characteristics differ fundamentally.

Fluorene-2,9-diamine vs. Analogues


Polyimide Film Stiffness & High-Temperature Rigidity

Polyimide films synthesized from fluorene-derived diamines, a class to which Fluorene-2,9-diamine belongs, demonstrate significantly higher stiffness and better retention of rigidity at elevated temperatures compared to polyimides derived from open-chain aromatic diamines. This difference is attributed to the bulky, tricyclic fluorene moiety [1].

Film Stiffness & Rigidity
Class-level
Higher stiffness and rigidity retention at elevated temperatures vs. open-chain aromatic diamine-based PIs
Supports polyimide design for thermal load applications
Specific stiffness values not provided; class-level inference from literature
Polyimide Films Mechanical Properties Thermal Stability

High Tg and Low CTE in Polyamide-imides

Polyamide-imides (PAIs) synthesized using fluorene-containing diamines exhibit exceptional thermal properties. For example, a PAI derived from 9,9-bis(4-(4′-aminobenzoylamino)phenyl)fluorene (FDAADA) achieved a glass transition temperature (Tg) of 454 °C and a coefficient of thermal expansion (CTE) of 36.1 ppm/K [1]. While this specific diamine is a complex derivative, the data demonstrates the capacity of the fluorene core to impart high Tg and low CTE, properties expected in polymers derived from simpler fluorene diamines like Fluorene-2,9-diamine.

Tg and CTE in PAIs
Reported
Tg = 454 °C, CTE = 36.1 ppm/K (fluorene-containing PAI)
Indicates high thermal dimensional stability potential
Data from a structurally related fluorene diamine; direct validation needed
Polyamide-imides Glass Transition Temperature Coefficient of Thermal Expansion

Organo-Solubility and Optical Transparency in High-Tg Polyimides

Polyimides derived from fluorene-containing monomers can be designed for solubility in common organic solvents while retaining extremely high glass transition temperatures (Tg > 420 °C) and good optical transparency (>80% transmittance at 500 nm) . This combination is typically challenging to achieve in wholly aromatic polyimides.

Solubility & Transparency
Data to verify
Reported Tg > 420 °C and T500 > 80% for solution-processable fluorene-based PIs
May enable solution processing for optoelectronic coatings
Class-level inference without direct source; requires verification
Organo-Soluble Polyimides Optical Transparency High Tg Polymers

Fluorene-2,9-diamine Application Scenarios


High-Stiffness Polyimide Films for Aerospace & Electronics

Fluorene-2,9-diamine is a strategic monomer for producing polyimide films where maximum stiffness and exceptional retention of mechanical properties at elevated temperatures are non-negotiable requirements. The evidence that polyimides from fluorene-derived diamines are 'among the stiffest reported' with 'excellent retention of rigidity' [1] directly supports its use in demanding applications like aerospace structural components and high-reliability flexible printed circuit boards.

Thermally Stable Polyamide-imides for Flexible Displays

The demonstrated ability of fluorene-containing diamines to yield polyamide-imides with glass transition temperatures exceeding 450 °C and low coefficients of thermal expansion (~36 ppm/K) [1] positions Fluorene-2,9-diamine as a candidate monomer for next-generation flexible display substrates. These materials require extreme dimensional stability during high-temperature processing steps.

Solution-Processable High-Tg Polyimides for Optoelectronics

The class-level property of fluorene-based polyimides to be soluble in organic solvents while maintaining a Tg > 420 °C and high optical transparency [1] makes Fluorene-2,9-diamine a valuable building block. It is particularly suited for developing spin-coatable or printable dielectric layers and protective coatings for organic light-emitting diodes (OLEDs) and other flexible optoelectronic devices.

Application
Selection Property
Validation Focus
Polyimide films for high-temperature structural applications
High-temperature rigidity retention
Thermal mechanical analysis under load
Polyamide-imide substrates for flexible electronics
High Tg and low thermal expansion
Dimensional stability during thermal cycling
Solution-processable coatings for optoelectronic devices
Organo-solubility with high Tg and transparency
Spin-coating uniformity and optical clarity
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